N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide

SCD1 inhibition Enzymatic assay Metabolic disease

Lipid metabolism researchers often face selectivity gaps and pharmacokinetic bottlenecks with existing SCD1 inhibitors. This compound, a potent SCD1 inhibitor (IC50 ~1 nM), offers a structurally distinct tool featuring a 3-chlorobenzyl-thiazole core and a 4-methoxyphenylamino acetamide tail. - Bridges the gap left by Merck Frosst 3j series: its unique side chain may improve ADME properties. - Validated nanomolar potency in mouse microsomal assays. - Opens a clear path for selectivity profiling against SCD5 and CYP enzymes. Supplied by BenchChem with global shipping from stock. Request a quote for your required scale.

Molecular Formula C19H18ClN3O2S
Molecular Weight 387.88
CAS No. 854003-93-3
Cat. No. B2744573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide
CAS854003-93-3
Molecular FormulaC19H18ClN3O2S
Molecular Weight387.88
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H18ClN3O2S/c1-25-16-7-5-15(6-8-16)21-12-18(24)23-19-22-11-17(26-19)10-13-3-2-4-14(20)9-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
InChIKeyUYQGOCWZPFRKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide (CAS 854003-93-3): Potent SCD1 Inhibitor for Metabolic and Oncology Research Procurement


N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is a synthetic, small-molecule thiazole derivative that acts as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism linked to obesity, type 2 diabetes, and certain cancers [1]. The compound bears a characteristic thiazole core substituted with a 3-chlorobenzyl group at the 5-position and a 2-((4-methoxyphenyl)amino)acetamide side chain, defining its structural class alongside analogs such as the Merck Frosst compound 3j [2]. Available evidence highlights its nanomolar-range potency, making it a competitive candidate for preclinical research in metabolic disorders and oncology drug discovery.

SCD1 Inhibitor Selection: Why N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide Cannot Be Interchanged with Generic Thiazole Analogs


Despite a shared thiazole scaffold and nanomolar SCD1 potency with the benchmark compound 3j (human HepG2 IC50 = 1 nM), N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide possesses a distinct substitution pattern—a 3-chlorobenzyl group and a 4-methoxyphenylamino acetamide tail—that fundamentally differentiates it [1]. In SCD1 inhibitor development, small structural changes on the thiazole ring are known to yield over 100-fold differences in cellular potency, as seen during the optimization of MF-152 to compound 3j [2]. Consequently, generic substitution with superficially similar thiazole analogs (e.g., N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide) introduces uncharacterized shifts in potency, selectivity, and pharmacokinetics that can invalidate experimental outcomes and compromise procurement specifications.

Quantitative Differentiation Evidence for N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide (CAS 854003-93-3) Against the Closest SCD1 Inhibitor Analogs


SCD1 Enzymatic Potency: Target Compound vs. Benchmark Compound 3j

The target compound matches the potency of the extensively characterized benchmark SCD1 inhibitor, compound 3j, within a cross-study comparable framework. In mouse microsomal assays, N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide demonstrates an IC50 of 1 nM [1]. Compound 3j, from a distinct thiazole series, exhibits a human HepG2 cellular IC50 of 1 nM [2]. Although assay systems differ (microsomal vs. cellular), both data points anchor the compound in the sub-nanomolar SCD1 potency tier, a critical threshold for in vivo efficacy.

SCD1 inhibition Enzymatic assay Metabolic disease

Structural Differentiation from Compound 3j: 4-Methoxyphenylamino Acetamide vs. Piperazine-Thiazole Carboxamide

The target compound features a 2-((4-methoxyphenyl)amino)acetamide side chain, contrasting with the piperazine-thiazole-5-carboxamide core of compound 3j [1][2]. This structural divergence leads to a balanced lipophilicity profile (predicted XLogP ≈ 4.1 for the compound class) versus the higher polarity of the carboxamide in 3j, potentially modulating membrane permeability and target engagement kinetics [1]. No direct comparative data exist, but the class-level SAR shows that the 4-methoxyphenylamino extension in related compounds retains sub-micromolar SCD1 activity, suggesting a productive binding interaction distinct from that of 3j.

Structure-activity relationship Thiazole analogs SCD1 inhibitor design

In Vivo Metabolic Efficacy References: Bridging to Compound 3j's Demonstrated Profile

While direct in vivo data for N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide are not available, the class-level precedent set by compound 3j provides a strong inferential case. Compound 3j, at an oral dose of 0.2 mg/kg, reduced body weight gain by 24% in mice on a high-fat diet, accompanied by improved insulin and glucose profiles [1]. Given the identical 1 nM potency ceiling and thiazole core, the target compound is projected to exhibit comparable in vivo SCD1 inhibition, provided adequate pharmacokinetic exposure is achieved.

In vivo efficacy Body weight gain Metabolic syndrome

Selectivity Profile Inference: Narrow Therapeutic Window of Thiazole SCD1 Inhibitors

Selectivity data for the target compound are not reported, but analysis of the class reveals that potent thiazole-based SCD1 inhibitors, including compound 3j, often exhibit a narrow selectivity window against SCD5 and other lipid-modifying enzymes [1]. The structural modifications present in N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide, particularly the 3-chlorobenzyl group, are a common locus for tuning selectivity; however, no quantitative comparison exists. This represents a data gap that must be resolved through direct profiling.

Selectivity Off-target effects SCD1

Recommended Research Applications for N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide (CAS 854003-93-3) Based on Differential Evidence


Lead Diversification for SCD1 Inhibitor Programs in Metabolic Disease

As a structurally distinct thiazole SCD1 inhibitor with confirmed nanomolar potency, this compound serves as an ideal second-generation lead scaffold to expand chemical space beyond the Merck Frosst 3j series. Its 4-methoxyphenylamino acetamide side chain may confer different ADME properties, making it valuable for overcoming pharmacokinetic limitations encountered with piperazine-based SCD1 inhibitors [1].

In Vitro Target Engagement and Cellular Assay Development

The compound's 1 nM IC50 in mouse microsomal assays establishes it as a high-quality positive control for SCD1 enzymatic and cellular assays. It can be used to benchmark novel inhibitors in head-to-head potency comparisons and to investigate the role of the 3-chlorobenzyl substitution in target binding kinetics [1][2].

Chemical Biology Tool for Lipid Metabolism and Cancer Metabolism Studies

Given the demonstrated link between SCD1 inhibition, altered lipid desaturation, and cancer cell viability (as shown for compound 3j, EC50 = 62 nM in HCV replicon assays), this inhibitor can be employed to dissect SCD1-dependent lipid metabolism in cancer cell lines, including breast (MDA-MB-468, T47D) and lung (A549) cancers where SCD1 is a validated vulnerability [2].

Pharmacokinetic and Selectivity Profiling Studies

The absence of selectivity data for this compound presents a high-value opportunity for research laboratories to pioneer selectivity assessments against SCD5, cytochrome P450 enzymes, and related lipid-metabolizing enzymes. Its unique structure makes it a candidate for generating novel SAR data that could differentiate it from existing clinical-stage SCD1 inhibitors [1].

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